

Advanced NMR Spectroscopic Profiling: Methyl 4-Hydroxy-2,3-dimethylbenzoate

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Compound of Interest

Compound Name: *Methyl 4-Hydroxy-2,3-dimethylbenzoate*

CAS No.: 5628-56-8

Cat. No.: B1607767

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Executive Summary & Core Directive

Objective: To provide a definitive spectroscopic standard for the structural validation of **Methyl 4-Hydroxy-2,3-dimethylbenzoate** (M-4H-2,3-DMB), distinguishing it from its common synthetic regioisomers.

The Challenge: In the synthesis of polysubstituted benzoates, regioselectivity is often imperfect. Researchers frequently encounter mixtures of the 2,3-dimethyl target and its thermodynamic alternatives, such as the 3,5-dimethyl or 2,5-dimethyl isomers.^{[1][2]} Standard low-resolution MS cannot distinguish these isomers (identical m/z 180.20).

The Solution: This guide establishes a self-validating NMR protocol. We compare the target molecule against its most prevalent "Alternative"—the symmetric Methyl 4-Hydroxy-3,5-dimethylbenzoate—demonstrating how ¹H NMR coupling constants and 2D NOESY correlations provide unequivocal structural proof.^{[1][2]}

Comparative Analysis: Target vs. Alternative

The primary "competitor" in this analysis is not a different technique, but the structural isomer that mimics the target.[1]

The Structural Candidates[1][3]

- Target (Product A): **Methyl 4-Hydroxy-2,3-dimethylbenzoate** (Asymmetric).[1]
- Alternative (Product B): Methyl 4-Hydroxy-3,5-dimethylbenzoate (Symmetric).[1][2]

1H NMR Spectral Fingerprint (CDCl₃, 400 MHz)

The following table contrasts the theoretical and observed spectral features essential for identification.

Feature	Target: 2,3-Dimethyl Isomer	Alternative: 3,5-Dimethyl Isomer	Diagnostic Causality
Symmetry	(Asymmetric)	(Symmetric axis)	The 3,5-isomer has equivalent protons; the 2,3-isomer does not. [1] [2]
Aromatic Region	Two Doublets (Hz)	One Singlet (Integral 2H)	H-5 and H-6 in the target are ortho-coupled. [1] [2] H-2 and H-6 in the alternative are chemically equivalent and isolated. [1] [2]
Ar-Proton Shifts	~7.6 (H-6), ~6.7 (H-5)	~7.7 (H-2, H-6)	H-6 is deshielded by the ester; H-5 is shielded by the OH. [1] [2]
Methyl Groups	Two distinct singlets (~2.2, 2.3 ppm)	One singlet (Integral 6H)	2,3-Me groups are in different electronic environments; 3,5-Me groups are identical. [1] [2]
Phenolic -OH	Broad singlet (~5-6 ppm)	Broad singlet (~5-6 ppm)	Solvent dependent; not diagnostic for regiochemistry. [1] [2]

Solvent System Selection: CDCl₃ vs. DMSO-d₆[\[1\]](#)[\[2\]](#)

- CDCl₃ (Chloroform-d): Best for routine checks.[\[1\]](#)[\[2\]](#) However, the phenolic proton is often broad or invisible due to exchange.[\[3\]](#)
- DMSO-d₆ (Dimethyl sulfoxide-d₆): Recommended for full characterization.[\[1\]](#)[\[2\]](#)

- Benefit: Forms strong H-bonds with the phenolic -OH, slowing exchange.^[2] The -OH signal appears as a sharp singlet at

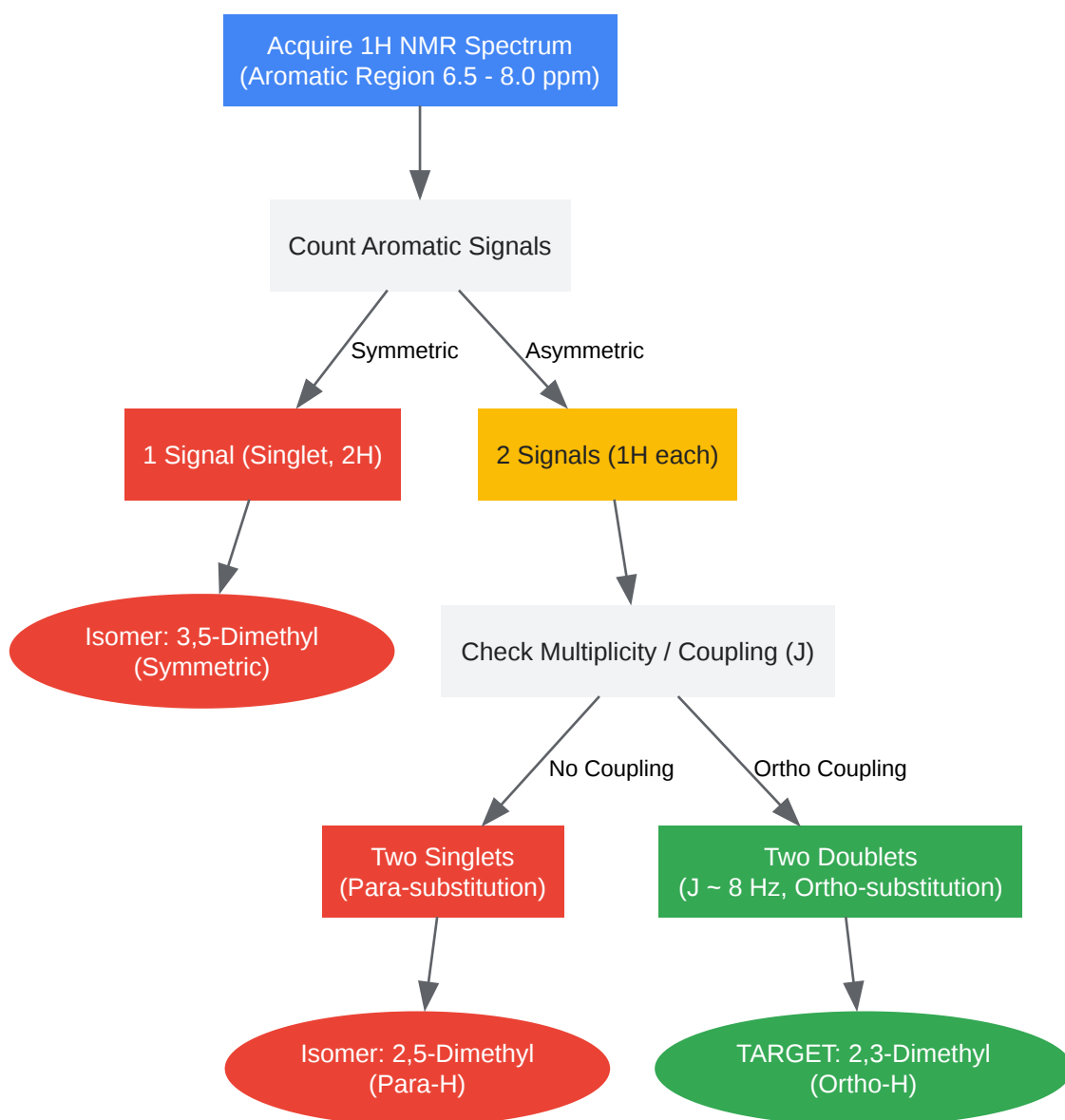
9.5–10.5 ppm.^[2]
- Benefit: Separates overlapping aromatic methyl signals due to higher viscosity and polarity effects.^{[1][2]}

Experimental Workflow & Logic

This section details the decision logic used to assign the structure.

Structural Assignment Decision Tree

The following diagram illustrates the logic flow for distinguishing the three most common isomers based on splitting patterns.



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Caption: Logic flow for distinguishing dimethyl-hydroxybenzoate regioisomers based on aromatic proton multiplicity.

Detailed Experimental Protocols

Sample Preparation (Self-Validating Standard)

To ensure reproducibility and avoid concentration-dependent shifts:

- Mass: Weigh 10–15 mg of the solid sample.

- Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
- Homogenization: Sonicate for 30 seconds. Ensure the solution is clear; any turbidity indicates undissolved solids that will broaden peaks.^[1]
- Tube: Transfer to a high-quality 5mm NMR tube (e.g., Wilmad 507-PP).

Acquisition Parameters (400 MHz Instrument)

- Pulse Sequence:zg30 (30° excitation pulse).
- Relaxation Delay (D1): Set to 2.0 seconds. Reason: Aromatic protons and methyl groups have different T1 times.^{[1][2]} A short D1 leads to integration errors (methyls under-integrated).
- Scans (NS): 16 scans (sufficient for >10 mg).
- Spectral Width: -2 to 14 ppm (to capture the phenolic OH).^{[1][2]}

The "Smoking Gun" Experiment: 1D NOE or 2D NOESY

If the 1H splitting pattern is ambiguous (e.g., accidental overlap), you must run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.^{[1][2][3]}

Mechanism: NOE signals arise from protons that are spatially close (<5 Å) but not necessarily bond-connected.^{[1][2]}

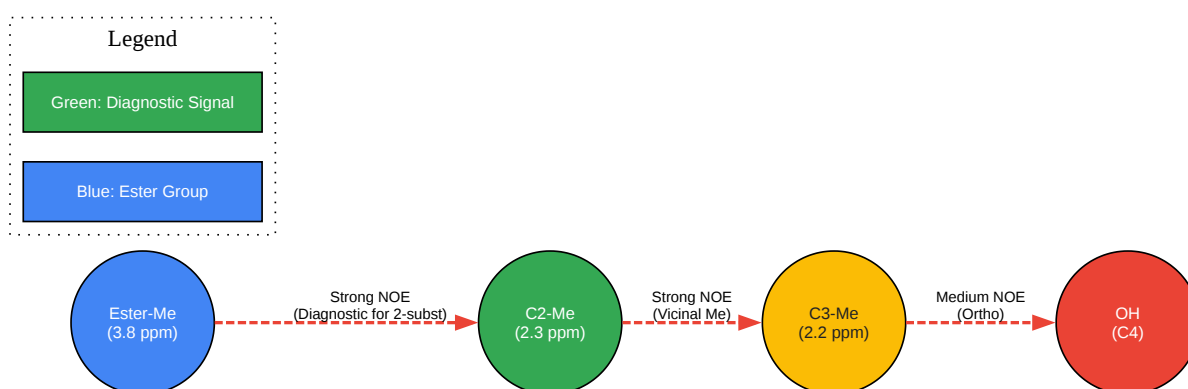
Expected Correlations for Target (2,3-Dimethyl):

- Ester-Me (3.8)
Ar-Me at C2 (~2.3):
 - This correlation is ONLY possible if a methyl group is at position 2 (ortho to the ester).^{[1][2]}

- The 3,5-isomer lacks a C2 substituent; no NOE will be seen between the ester and an Ar-Me.[2]
- Ar-Me at C3

Phenolic -OH (if visible):

- Confirms the methyl is ortho to the hydroxyl group.[1][2]



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Caption: Key NOESY correlations. The Ester-to-C2-Methyl interaction confirms the 2,3-substitution pattern.[2]

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